(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol is a chemical compound classified primarily as an impurity and metabolite associated with the antiviral drug abacavir. Its molecular formula is and it has a molecular weight of 288.35 g/mol. This compound is significant in pharmaceutical research, particularly in the context of anti-HIV therapies and toxicological studies related to drug metabolism and safety assessments.
This compound is identified by the CAS number 208762-35-0. It falls under several categories, including:
The compound is produced as a by-product during the synthesis of abacavir and can be found in various chemical databases such as PubChem and LGC Standards, which provide detailed chemical data and purchasing options for research purposes .
The synthesis of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol typically involves multi-step organic synthesis techniques. The process generally starts with the formation of the purine base, followed by cyclization to incorporate the cyclopentane ring structure.
This compound can undergo various chemical reactions typical of amines and alcohols, including:
The reactivity profile indicates potential for modifications that could enhance its pharmacological properties or alter its metabolic stability.
The mechanism of action for (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol primarily involves its role as a metabolite in the pharmacokinetics of abacavir. It may influence:
Data on its specific interactions with viral enzymes or cellular targets remains limited but suggests a supportive role in enhancing antiviral efficacy .
Key properties include:
Relevant analyses often focus on its behavior under various pH conditions and temperature ranges to ensure reliability in experimental applications .
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol has several scientific uses:
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol (CAS No. 208762-35-0) is a stereochemically defined purine derivative with the molecular formula C₁₄H₂₀N₆O and a molecular weight of 288.35 g/mol. The compound exhibits a specific (1R,3S) absolute configuration at the cyclopentane ring, critical for its biological interactions. Its IUPAC name is [(1R,3S)-3-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol, reflecting the cyclopropane-substituted purine base and hydroxymethyl-functionalized cyclopentane moiety. Key identifiers include:
Nc1nc(NC2CC2)c3ncn([C@H]4CC[C@@H](CO)C4)c3n1
InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1
[1] [3] [7]. Table 1: Nomenclature and Identifiers
Classification | Value |
---|---|
Systematic Name | [(1R,3S)-3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol |
Synonyms | Abacavir EP Impurity E, Dihydro Abacavir |
CAS Registry Number | 208762-35-0 |
Molecular Formula | C₁₄H₂₀N₆O |
Exact Mass | 288.1699 Da |
This compound serves as a stereoisomeric analog of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir, differing in the saturation of the cyclopentene ring. While Abacavir features a double bond between positions C4-C5 of the cyclopentene, this impurity possesses a fully saturated cyclopentane ring with chiral centers at C1 and C3. The structure retains the essential pharmacophore:
Within NRTIs like Abacavir, such analogs act as prodrugs metabolized intracellularly to carbovir triphosphate. This active form incorporates into viral DNA, causing chain termination. The stereochemistry of the cyclopentane ring directly influences binding affinity to HIV-1 reverse transcriptase, making the (1R,3S) configuration essential for antiviral activity [6] [8].
Table 2: Molecular Properties and Comparison to Abacavir
Property | This Compound | Abacavir |
---|---|---|
Core Structure | Cyclopentane | Cyclopentene |
C1-C3 Configuration | (1R,3S) | (1S,4R) |
Double Bond | Absent (saturated) | Present between C4-C5 |
Antiviral Activity | Not active (impurity/metabolite) | Active prodrug |
Designated as Abacavir EP Impurity E in pharmacopeial standards, this compound is a key quality control analyte in Abacavir sulfate active pharmaceutical ingredient (API) manufacturing. It arises from:
Regulatory guidelines (e.g., ICH Q3B) mandate strict control of impurities ≥0.10% in APIs. As a process-related impurity and potential metabolite, its levels are monitored using HPLC (>95% purity reference standards). Specifications require identification thresholds <0.1% and qualification thresholds <0.5% [2] [3] [7].
Table 3: Pharmaceutical Role and Specifications
Parameter | Specification | Relevance |
---|---|---|
Pharmaceutical Name | Abacavir EP Impurity E | European Pharmacopoeia designation |
Purity Grade | >95% (HPLC) | Reference standard quality |
Storage | –20°C (long-term) | Stability preservation |
Detection Methods | HPLC, LC-MS | Quantification in APIs |
Regulatory Threshold | ≤0.10% (identification threshold) | ICH Q3B compliance |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5